![molecular formula C24H50N2O B14269246 N-[3-(Dimethylamino)propyl]nonadecanamide CAS No. 140616-22-4](/img/structure/B14269246.png)
N-[3-(Dimethylamino)propyl]nonadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)propyl]nonadecanamide is a chemical compound with the molecular formula C22H45N2O It is an amide derivative that features a long nonadecane chain attached to a dimethylaminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]nonadecanamide typically involves the reaction of nonadecanoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]nonadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of this compound N-oxide.
Reduction: Conversion to N-[3-(Dimethylamino)propyl]nonadecanamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]nonadecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]nonadecanamide involves its interaction with molecular targets such as proteins and lipids. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. Additionally, the dimethylamino group can engage in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]dodecanamide: Similar structure but with a shorter dodecane chain.
N-[3-(Dimethylamino)propyl]methacrylamide: Contains a methacrylamide group instead of a nonadecanamide group.
N-[3-(Dimethylamino)propyl]acetamide: Features an acetamide group instead of a nonadecanamide group.
Uniqueness
N-[3-(Dimethylamino)propyl]nonadecanamide is unique due to its long nonadecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds with long hydrophobic tails, such as in surfactants and membrane studies .
Properties
CAS No. |
140616-22-4 |
|---|---|
Molecular Formula |
C24H50N2O |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]nonadecanamide |
InChI |
InChI=1S/C24H50N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2)3/h4-23H2,1-3H3,(H,25,27) |
InChI Key |
POWBTIQLPBMCOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


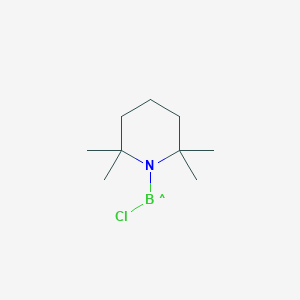
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)

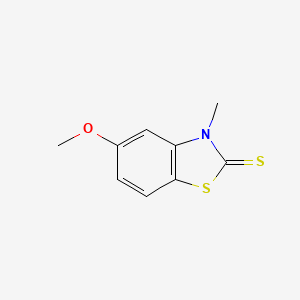
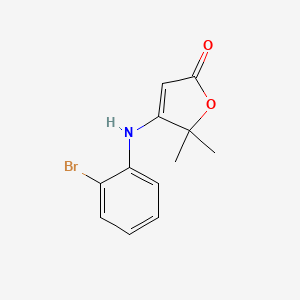
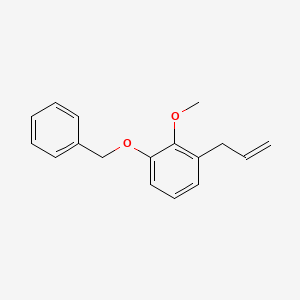
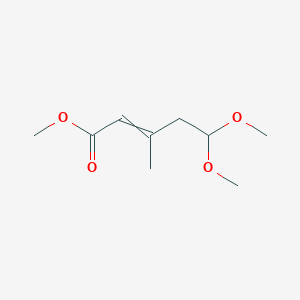
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
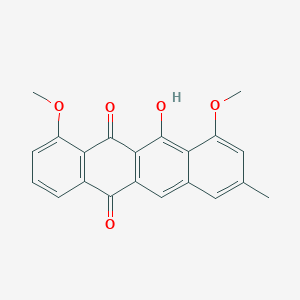
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
